2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid
Overview
Description
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The trifluoromethyl group attached to the pyridine ring could potentially influence the electronic properties of the molecule .
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Babu et al. (2016) focuses on the synthesis of carboxylic acid derivatives with antithrombotic agents. The synthesis involved the reaction of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid with substituted halo anilines. The compounds showed moderate to good antimicrobial activity.
Molecular and Supramolecular Structure Studies
- Research by Castiñeiras et al. (2018) involved the study of molecular and supramolecular structures of compounds derived from 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid. They synthesized a Hg(II) complex and analyzed it using X-ray diffractometry.
Logistic Flexibility in Preparation
- Cottet and Schlosser (2004) discussed the preparation of isomeric halopyridinecarboxylic acids, including the 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid, focusing on the logistic flexibility and accessibility of model substrates for functionalization (Cottet & Schlosser, 2004).
Novel Compound Synthesis
- Kumar and Mashelkar (2007) synthesized new 1, 2, 4 triazoles containing 2H-pyrano [2, 3-b] pyridine moiety using a compound structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid (Kumar & Mashelkar, 2007).
Biological Assessment of Novel Compounds
- A study by Karpina et al. (2019) developed a method for synthesizing novel acetamides and conducted biological assessments of the compounds synthesized, which are structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid.
Metalations and Functionalizations
- Research by Cottet et al. (2004) involves the conversion of compounds including 3-chloro-2-(trifluoromethyl)pyridine into carboxylic acids, highlighting the functionalization process of similar compounds.
Synthesis and Antimicrobial Activity
- El-Sayed (2006) reported on the synthesis of 1,2,4-triazole derivatives, starting from compounds related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid, demonstrating their antimicrobial activity (El-Sayed, 2006).
Crystal Structure and Computational Study
- Shen et al. (2012) conducted a study on the crystal structure and computational study of compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid, focusing on pyrazole derivatives (Shen et al., 2012).
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2S/c1-4-7(10(18)19)17-9(20-4)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBFEPGLDWEBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133350 | |
Record name | 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid | |
CAS RN |
1823182-73-5 | |
Record name | 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823182-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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